(2-Methyl-1,3-oxazol-4-yl)methanol
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Overview
Description
“(2-Methyl-1,3-oxazol-4-yl)methanol” is a chemical compound with the molecular formula C5H7NO2. It has a molecular weight of 168.19 . The compound is in solid form . The SMILES string for this compound is OCC1=COC©=N1 .
Synthesis Analysis
The synthesis of oxazole derivatives, including “(2-Methyl-1,3-oxazol-4-yl)methanol”, has been a topic of interest in medicinal chemistry . Oxazole nucleus is a heterocyclic five-membered ring that has been investigated in the advancement of novel compounds which show favorable biological activities .
Molecular Structure Analysis
The molecular structure of “(2-Methyl-1,3-oxazol-4-yl)methanol” includes a five-membered aromatic ring of oxazole that has atoms of nitrogen and oxygen . The structure of oxazole derivatives exerts divergent weak interactions like hydrophobic effect, Vanderwaals force, hydrogen bonds, coordination bonds, ion-dipole and pi-pi bond .
Chemical Reactions Analysis
The chemical reactions involving oxazole derivatives are complex and varied. The structure of oxazole derivatives, including “(2-Methyl-1,3-oxazol-4-yl)methanol”, allows these compounds to engage physiologically with many enzymes and receptors through diverse non-covalent bonds, resulting in a variety of biological actions .
Physical And Chemical Properties Analysis
“(2-Methyl-1,3-oxazol-4-yl)methanol” is a solid compound . The compound does not have a flash point, indicating that it is not flammable .
Scientific Research Applications
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Medicinal Chemistry
- Oxazole derivatives have been found to have various biological activities . They are used in the field of medicinal chemistry for drug discovery due to their diverse biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties .
- They serve as the structural basis for several drugs, including linezolid, an antibiotic used to treat certain bacterial infections, and raltegravir, an antiretroviral drug used in the treatment of HIV .
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Anti-Corrosive Agent
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Dyes
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Anti-Ageing and Antioxidant
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Metabolism Enhancing Agent
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Pesticides and Herbicides
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Pharmaceuticals
- Oxazole derivatives are a part of a number of medicinal compounds . They have been found to have various biological activities, including antimicrobial, antitumor, anticancer, antifungal, and antibacterial activities .
- They serve as the structural basis for several drugs, including aleglitazar (antidiabetic), ditazole (platelets aggregation inhibitor), mubritinib (tyrosine kinase inhibitor), and oxaprozin (COX-2 inhibitor) .
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Industrial Applications
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Natural Product Chemistry
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Polymers
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Anti-Ageing and Antioxidant Agents
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Metabolism Enhancing Agents
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Pesticides and Herbicides
Safety And Hazards
Future Directions
The future directions for the research and development of “(2-Methyl-1,3-oxazol-4-yl)methanol” and other oxazole derivatives are promising. These compounds have been identified as functional lead molecules in modern medicinal chemistry . The important information presented in the manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
properties
IUPAC Name |
(2-methyl-1,3-oxazol-4-yl)methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-4-6-5(2-7)3-8-4/h3,7H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGPDSEDYUPFTBI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CO1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415960 |
Source
|
Record name | (2-Methyl-1,3-oxazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyl-1,3-oxazol-4-yl)methanol | |
CAS RN |
141567-53-5 |
Source
|
Record name | (2-Methyl-1,3-oxazol-4-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70415960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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